

A Comparative Analysis of Posizolid and Sutezolid for the Treatment of Tuberculosis

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Compound of Interest

Compound Name: *Posizolid*

Cat. No.: *B1679054*

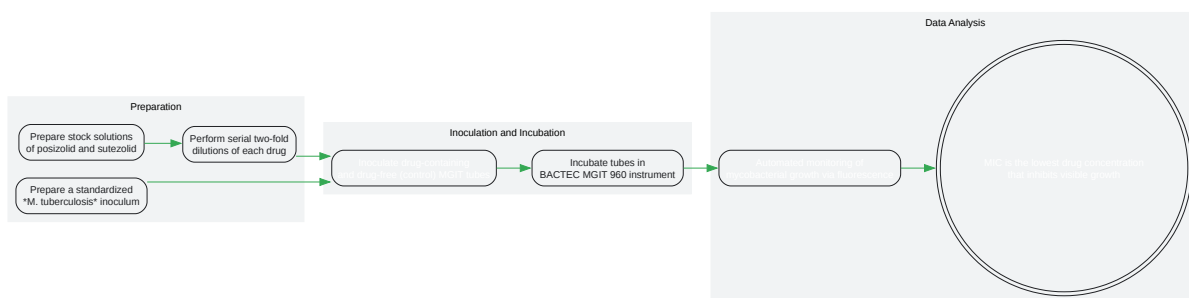
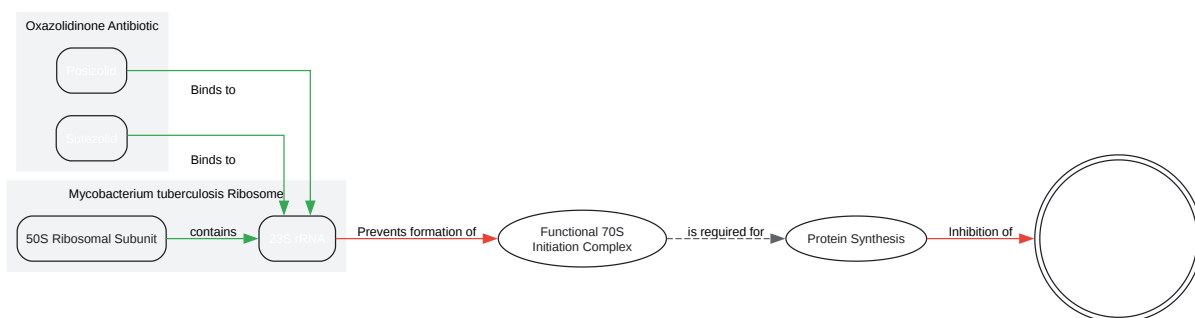
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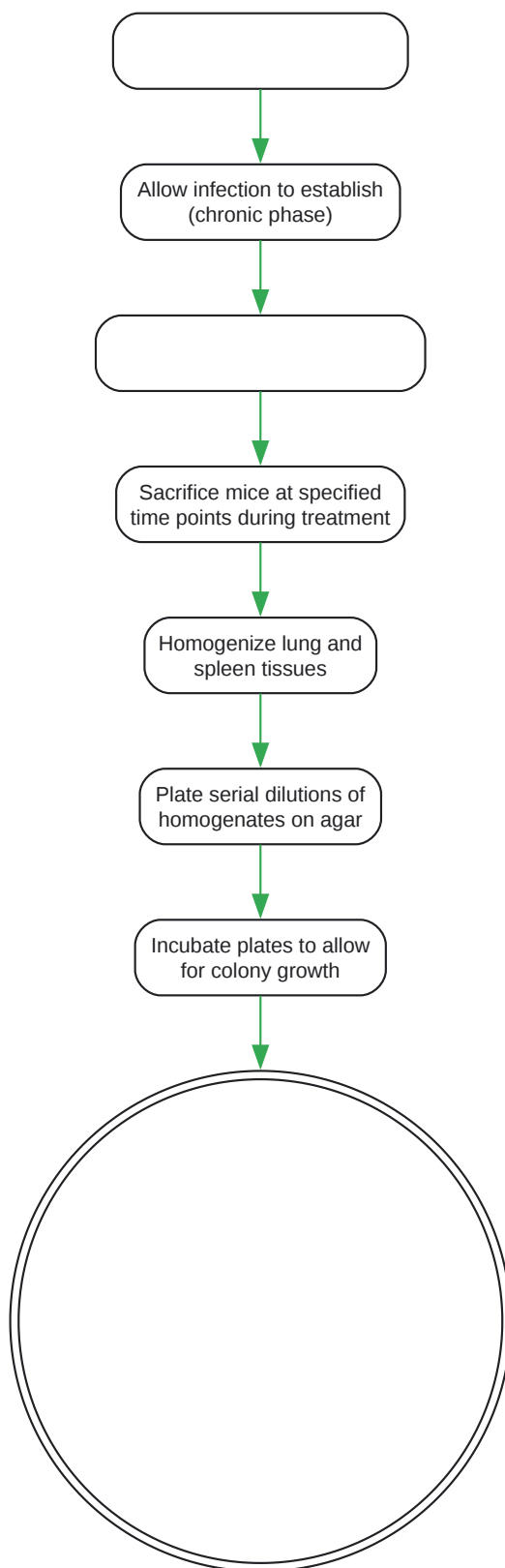
For Researchers, Scientists, and Drug Development Professionals

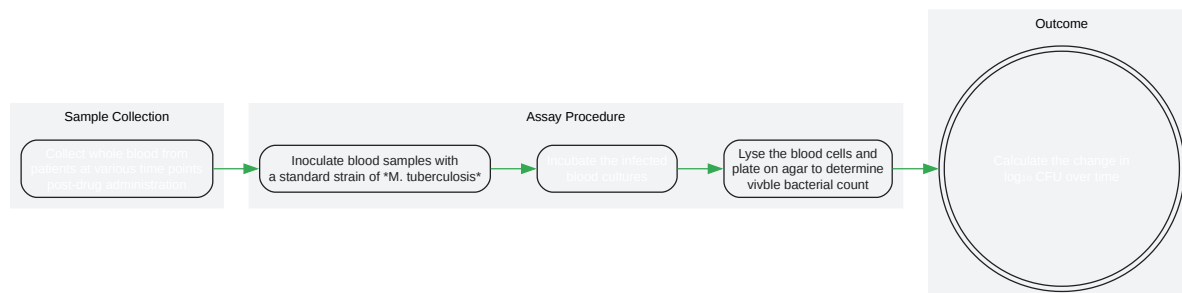
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of *Mycobacterium tuberculosis* (Mtb) has created an urgent need for novel therapeutics. Among the promising new classes of antibiotics are the oxazolidinones, which inhibit bacterial protein synthesis. This guide provides a detailed comparative analysis of two such oxazolidinones, **posizolid** and sutezolid, focusing on their performance in preclinical and clinical studies for the treatment of tuberculosis (TB).

Mechanism of Action

Both **posizolid** and sutezolid are oxazolidinone antibiotics that share a common mechanism of action with other members of their class, such as linezolid.^{[1][2]} They inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit's 23S rRNA, preventing the formation of a functional 70S initiation complex.^{[1][2][3]} This unique mechanism means there is no cross-resistance with existing anti-TB drugs.







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References

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